4-Chloro-3-methylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
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Overview
Description
4-Chloro-3-methylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound with a complex structure, featuring multiple functional groups including chloro, methyl, methoxy, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylphenol and 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or toluene are often used.
Catalysts and Reagents: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-3-methylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 4-Chloro-3-methylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can affect various biochemical pathways, depending on the target. For example, it may inhibit a key enzyme in a metabolic pathway, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenyl 2-methoxy-4-methylbenzene-1-sulfonate: Lacks the propan-2-yl group, which may affect its reactivity and applications.
4-Chloro-3-methylphenyl 2-methoxybenzene-1-sulfonate: Lacks both the propan-2-yl and additional methyl groups, potentially altering its chemical properties.
Uniqueness
This detailed overview provides a comprehensive understanding of 4-Chloro-3-methylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate, covering its synthesis, reactions, applications, and comparison with related compounds
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-11(2)15-10-18(17(22-5)9-12(15)3)24(20,21)23-14-6-7-16(19)13(4)8-14/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLXEACZPSARHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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